1-methyl-4-{2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}piperidine
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Overview
Description
1-methyl-4-{2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}piperidine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-{2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}piperidine typically involves the following steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-aminopyridine with hydrazine derivatives can lead to the formation of the pyrazolo[4,3-c]pyridine ring system.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions. For instance, the reaction of the pyrazolo[4,3-c]pyridine core with 1-chloromethylpiperidine under basic conditions can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-{2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the pyrazolo[4,3-c]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-methyl-4-{2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used to study biological pathways and interactions due to its potential as a ligand for various biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly as a scaffold for developing new drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-4-{2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
- pyrazolo[3,4-d]pyrimidine
- pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
1-methyl-4-{2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazolo[4,3-c]pyridine core with a piperidine ring makes it a versatile scaffold for drug design and other applications.
Properties
IUPAC Name |
3-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-16-6-3-9(4-7-16)12-10-8-13-5-2-11(10)14-15-12/h9,13H,2-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPSVXKTHIAFFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=NNC3=C2CNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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